1-Bromo-4-chloro-2,5-dimethylbenzene

Description

BenchChem offers high-quality 1-Bromo-4-chloro-2,5-dimethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-chloro-2,5-dimethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

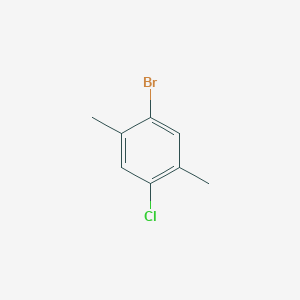

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-chloro-2,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEYWTLIMGCRGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592428 | |

| Record name | 1-Bromo-4-chloro-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85072-44-2 | |

| Record name | 1-Bromo-4-chloro-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-chloro-2,5-dimethylbenzene

CAS Number: 85072-44-2 Molecular Formula: C₈H₈BrCl Molecular Weight: 219.51 g/mol

This guide provides a comprehensive overview of 1-bromo-4-chloro-2,5-dimethylbenzene, a versatile halogenated aromatic compound. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize substituted benzene derivatives as key building blocks in organic synthesis. This document covers the compound's physicochemical properties, synthesis methodologies, spectral characterization, reactivity, and safety protocols, offering a foundation for its effective application in the laboratory.

Physicochemical Properties

1-Bromo-4-chloro-2,5-dimethylbenzene, also known by its synonym 2-bromo-5-chloro-p-xylene, is a substituted aromatic hydrocarbon.[1] The presence of two different halogen atoms, bromine and chlorine, on the p-xylene scaffold imparts differential reactivity, making it a valuable intermediate for sequential and site-selective cross-coupling reactions.

A summary of its key physical properties is presented in the table below:

| Property | Value | Reference |

| CAS Number | 85072-44-2 | [1] |

| Molecular Formula | C₈H₈BrCl | [2] |

| Molecular Weight | 219.51 g/mol | [1] |

| Density | 1.462 g/cm³ | |

| Boiling Point | 240.5 °C at 760 mmHg | |

| Flash Point | 118.6 °C | |

| Refractive Index | 1.559 |

Synthesis of 1-Bromo-4-chloro-2,5-dimethylbenzene

The synthesis of 1-bromo-4-chloro-2,5-dimethylbenzene can be approached through the sequential halogenation of p-xylene. Given the directing effects of the methyl groups (ortho-, para-directing), a multi-step process is necessary to achieve the desired substitution pattern. A plausible synthetic pathway involves the initial chlorination of p-xylene, followed by bromination.

Conceptual Synthesis Workflow

A potential synthetic route is outlined below. This pathway leverages the controlled halogenation of p-xylene.

Caption: Conceptual workflow for the synthesis of 1-Bromo-4-chloro-2,5-dimethylbenzene from p-xylene.

Experimental Protocol: Two-Step Halogenation

This protocol is a representative procedure based on established methods for the halogenation of aromatic compounds.

Step 1: Synthesis of 2-Chloro-p-xylene

The initial step involves the electrophilic chlorination of p-xylene. This can be achieved through various methods, including two-phase electrolysis.[3]

-

Reactants: p-xylene, aqueous hydrochloric acid.

-

Apparatus: Divided electrochemical cell with a suitable anode (e.g., precious metal oxide coated titanium).

-

Procedure:

-

Charge the anodic compartment of the divided cell with p-xylene and the cathodic compartment with aqueous hydrochloric acid.

-

Conduct the electrolysis under galvanostatic conditions at a controlled temperature (e.g., 278 K) with vigorous stirring.

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, separate the organic layer.

-

Wash the organic layer with a dilute base solution (e.g., sodium bicarbonate) and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield 2-chloro-p-xylene.

-

Step 2: Synthesis of 1-Bromo-4-chloro-2,5-dimethylbenzene

The subsequent bromination of 2-chloro-p-xylene is directed by the activating methyl groups and the existing chloro substituent.

-

Reactants: 2-chloro-p-xylene, Bromine, Iron catalyst (e.g., FeCl₃·3H₂O).

-

Apparatus: Round-bottom flask equipped with a dropping funnel, condenser, and a gas outlet to a trap for HBr.

-

Procedure:

-

To a stirred solution of 2-chloro-p-xylene in a suitable solvent (or neat), add a catalytic amount of hydrated iron(III) chloride.

-

Cool the mixture in an ice bath (0-5 °C).

-

Add bromine dropwise from the dropping funnel at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the evolution of HBr gas ceases.

-

Quench the reaction by carefully adding an aqueous solution of a reducing agent (e.g., sodium bisulfite) to consume any excess bromine.

-

Separate the organic layer, wash with water, dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

The crude product can be purified by column chromatography or recrystallization to afford pure 1-bromo-4-chloro-2,5-dimethylbenzene.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two singlets for the aromatic protons and two singlets for the methyl groups, consistent with the molecule's symmetry. The chemical shifts can be estimated based on the electronic effects of the substituents.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbons attached to the halogens being significantly influenced. The two methyl carbons will also have characteristic chemical shifts.

For reference, the ¹H NMR spectral data for the related compound 1-bromo-4-chloro-2-methylbenzene (2-bromo-5-chlorotoluene) in CDCl₃ shows signals for the aromatic protons at approximately δ 7.38, 7.16, and 6.98 ppm, and the methyl protons at δ 2.32 ppm.[4]

Mass Spectrometry (MS)

The mass spectrum of 1-bromo-4-chloro-2,5-dimethylbenzene will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion.

The mass spectrum of 1-bromo-4-chloro-2-methylbenzene shows a molecular ion peak cluster around m/z 204, 206, and 208, which is consistent with the presence of one bromine and one chlorine atom.[5]

Reactivity and Applications in Organic Synthesis

1-Bromo-4-chloro-2,5-dimethylbenzene is a valuable building block in organic synthesis, primarily due to the differential reactivity of the carbon-bromine and carbon-chlorine bonds in metal-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond, allowing for selective functionalization.

Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of C-C, C-N, and C-O bonds.[6]

-

Suzuki-Miyaura Coupling: Selective reaction at the C-Br bond with an organoboron reagent to form a new C-C bond, leaving the C-Cl bond intact for subsequent transformations.

-

Stille Coupling: Reaction with an organotin reagent, again with a preference for the C-Br position.

-

Sonogashira Coupling: The coupling of the C-Br bond with a terminal alkyne to introduce an alkynyl moiety.[7]

-

Heck Coupling: Reaction with an alkene to form a substituted alkene.

-

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting the C-Br bond with an amine.

The ability to perform sequential cross-coupling reactions by first targeting the more reactive C-Br bond and then the C-Cl bond under different catalytic conditions makes this molecule a powerful tool for the synthesis of complex, highly substituted aromatic compounds.

Caption: Diagram illustrating the sequential reactivity of 1-Bromo-4-chloro-2,5-dimethylbenzene in cross-coupling reactions.

Role in Drug Discovery and Materials Science

Halogenated aromatic compounds are key intermediates in the synthesis of pharmaceuticals and functional materials. The specific substitution pattern of 1-bromo-4-chloro-2,5-dimethylbenzene makes it a precursor for molecules with potential biological activity or desirable material properties. For instance, related structures are used in the synthesis of precursors for polychlorinated biphenyl (PCB) metabolites for toxicological studies.[8][9]

Safety and Handling

As with all halogenated organic compounds, 1-bromo-4-chloro-2,5-dimethylbenzene should be handled with appropriate safety precautions in a well-ventilated area, preferably within a chemical fume hood.

Hazard Identification

Based on the safety data sheet for 2-bromo-5-chloro-p-xylene, the compound is classified as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[10]

-

Skin Irritation (Category 2): Causes skin irritation.[10]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[10]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[10]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[11] For operations with the potential for generating dust or aerosols, respiratory protection may be necessary.

-

Engineering Controls: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[10] It should be stored separately from strong oxidizing agents.

-

First Aid Measures:

-

In case of inhalation: Move the person to fresh air.

-

In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If swallowed: Rinse mouth with water.[11] In all cases of exposure, seek medical attention if symptoms persist.

-

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should not be allowed to enter drains or the environment.

Conclusion

1-Bromo-4-chloro-2,5-dimethylbenzene is a synthetically valuable building block due to its distinct substitution pattern and the differential reactivity of its two halogen atoms. This allows for selective and sequential functionalization, making it a key intermediate in the synthesis of complex organic molecules for applications in medicinal chemistry and materials science. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- Echemi. (n.d.). 2-Bromo-5-chloro-p-xylene SDS, 85072-44-2 Safety Data Sheets.

- ChemicalBook. (n.d.). 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 1H NMR spectrum.

- Synquest Labs. (n.d.). 5-Bromo-2-chloro-m-xylene Safety Data Sheet.

- ChemicalBook. (n.d.). 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) MS spectrum.

- PubChem. (n.d.). 1-Bromo-4-chloro-2,5-dimethylbenzene.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Fisher Scientific. (2023). Safety Data Sheet 2-Bromo-p-xylene.

- Benchchem. (n.d.). 1-Bromo-2-chloro-4,5-dimethylbenzene.

- ChemicalBook. (n.d.). 1-BROMO-4-CHLORO-2,5-DIMETHYLBENZENE Product Description.

- NIST. (n.d.). Benzene, 1-bromo-4-chloro-.

- Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta crystallographica. Section E, Structure reports online, 66(Pt 2), o339.

- ResearchGate. (n.d.). 1-Bromo-4-chloro-2,5-dimethoxybenzene.

- SpectraBase. (n.d.). 1-Bromo-4-chloro-benzene - Optional[1H NMR] - Chemical Shifts.

- BOC Sciences. (n.d.). CAS 85072-44-2 2-bromo-5-chloro-p-xylene.

- MOLBASE. (n.d.). 1-bromo-4-chloro-2,5-dimethylbenzene.

- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.

- LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.

- Google Patents. (n.d.). US3932542A - Process for preparation of 2,5-dibromo-p-xylene.

- ACS Publications. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Retrieved from Organic Process Research & Development.

- CECRI, Karaikudi. (n.d.). SYNTHESIS OF 2-CHLORO-P-XYLENE FROM P-XYLENE THROUGH TWO PHASE ELECTROLYSIS.

- PubChemLite. (n.d.). 1-bromo-2-chloro-4,5-dimethylbenzene.

- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

- ChemicalBook. (n.d.). 1,4-Dibromo-2,5-dimethylbenzene(1074-24-4) 1H NMR spectrum.

- MDPI. (n.d.). Advances in Cross-Coupling Reactions.

- SpectraBase. (n.d.). 1-Bromo-4-chloro-benzene - Optional[13C NMR] - Chemical Shifts.

- Journal of the American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved from Journal of the American Chemical Society.

Sources

- 1. 1-Bromo-4-chloro-2,5-dimethylbenzene | C8H8BrCl | CID 18004187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-BROMO-4-CHLORO-2,5-DIMETHYLBENZENE [chemicalbook.com]

- 3. krc.cecri.res.in [krc.cecri.res.in]

- 4. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 1H NMR spectrum [chemicalbook.com]

- 5. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) MS [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1-Bromo-4-chloro-2,5-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. synquestlabs.com [synquestlabs.com]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to the Physical Properties of 1-Bromo-4-chloro-2,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-4-chloro-2,5-dimethylbenzene, a halogenated aromatic compound with potential applications in organic synthesis and drug development. As a Senior Application Scientist, this document is structured to deliver not just raw data, but also the underlying scientific principles and practical experimental methodologies. The information herein is intended to empower researchers to handle, characterize, and utilize this compound with confidence and precision.

Molecular Structure and Identification

1-Bromo-4-chloro-2,5-dimethylbenzene is a substituted benzene ring with the chemical formula C₈H₈BrCl.[1] Its structure features a bromine atom at position 1, a chlorine atom at position 4, and two methyl groups at positions 2 and 5. This specific substitution pattern dictates its chemical reactivity and physical properties.

Systematic IUPAC Name: 1-Bromo-4-chloro-2,5-dimethylbenzene[1]

Common Synonyms:

Chemical Identifiers:

Caption: 2D structure of 1-Bromo-4-chloro-2,5-dimethylbenzene.

Tabulated Physical Properties

The following table summarizes the key physical properties of 1-Bromo-4-chloro-2,5-dimethylbenzene.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrCl | [1] |

| Molecular Weight | 219.50 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature | Inferred from similar compounds |

| Melting Point | Data not available; predicted to be a low-melting solid | N/A |

| Boiling Point | 240.5 °C at 760 mmHg | [2] |

| Density | 1.462 g/cm³ | [2] |

| Flash Point | 118.6 °C | [2] |

| Refractive Index | 1.559 | [2] |

| Solubility | Insoluble in water; expected to be soluble in common organic solvents such as ethanol, diethyl ether, and toluene. | Inferred from general principles[3] |

Experimental Determination of Physical Properties

This section details the standard laboratory protocols for the experimental determination of the key physical properties of 1-Bromo-4-chloro-2,5-dimethylbenzene.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, a sharp melting range of 0.5-1 °C is expected.

Protocol: Capillary Method

-

Sample Preparation: Finely powder a small amount of the crystalline solid.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

Caption: Workflow for melting point determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Protocol: Micro Boiling Point Determination

-

Sample Preparation: Place a small amount (0.5-1 mL) of the liquid into a small test tube.

-

Capillary Insertion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.

-

Heating: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Observation: Heat the bath gently. As the liquid nears its boiling point, a steady stream of bubbles will emerge from the capillary tube.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Density Measurement

Density is the mass per unit volume of a substance.

Protocol: Pycnometer Method

-

Weighing the Pycnometer: Accurately weigh a clean, dry pycnometer (a small glass flask with a fitted stopper) (m₁).

-

Filling with Sample: Fill the pycnometer with the liquid sample, ensuring no air bubbles are present. Insert the stopper and wipe away any excess liquid.

-

Weighing the Filled Pycnometer: Weigh the filled pycnometer (m₂).

-

Determining the Volume: Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., deionized water) at a specific temperature and weigh it (m₃). The volume of the pycnometer (V) can be calculated as V = (m₃ - m₁) / ρ_water.

-

Calculating Density: The density of the sample (ρ_sample) is then calculated as: ρ_sample = (m₂ - m₁) / V

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be used to assess purity.

Protocol: Abbe Refractometer

-

Calibration: Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of the liquid sample onto the prism of the refractometer.

-

Measurement: Close the prism and adjust the light source and eyepiece until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the scale. Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show two singlets for the aromatic protons and two singlets for the methyl protons due to the symmetry of the molecule.

-

Aromatic Protons (2H): The two aromatic protons are in different chemical environments. The proton at C3 (between the bromine and a methyl group) will be a singlet, and the proton at C6 (between the chlorine and a methyl group) will also be a singlet. Their chemical shifts are expected to be in the range of 7.0-7.5 ppm.

-

Methyl Protons (6H): The two methyl groups are also in different environments. The methyl group at C2 (adjacent to the bromine) will be a singlet, and the methyl group at C5 (adjacent to the chlorine) will be another singlet. These are expected to appear in the range of 2.2-2.5 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

-

Aromatic Carbons (6C): The six aromatic carbons will have chemical shifts in the range of 120-140 ppm. The carbons directly attached to the halogens (C1 and C4) will be significantly affected, with the carbon attached to bromine (C1) appearing at a higher field (lower ppm) than might be expected due to the "heavy atom effect".[4] The carbons attached to the methyl groups (C2 and C5) and the unsubstituted carbons (C3 and C6) will also have distinct chemical shifts.

-

Methyl Carbons (2C): The two methyl carbons will have chemical shifts in the aliphatic region, typically between 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic ring and the C-H bonds.

-

Aromatic C-H Stretching: A weak band is expected around 3030-3100 cm⁻¹.[5]

-

Aliphatic C-H Stretching: Bands corresponding to the methyl groups will appear just below 3000 cm⁻¹.

-

Aromatic C=C Stretching: A series of peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.[5]

-

C-H Bending: Out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ region can be indicative of the substitution pattern.

-

C-Br and C-Cl Stretching: These vibrations typically appear in the fingerprint region below 1000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The molecular ion peak will be observed at m/z = 218 and 220, with an additional peak at m/z = 222, due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl are in an approximate 3:1 ratio).

-

Fragmentation: Common fragmentation pathways for halogenated benzenes include the loss of a halogen atom or a methyl group. Key fragments might include [M-Br]⁺, [M-Cl]⁺, and [M-CH₃]⁺. The fragmentation pattern can provide valuable structural information.[6][7]

Synthesis Pathway

A plausible and efficient method for the synthesis of 1-Bromo-4-chloro-2,5-dimethylbenzene is through a Sandmeyer reaction, starting from a suitable aniline precursor.

Caption: Synthetic route to 1-Bromo-4-chloro-2,5-dimethylbenzene.

The synthesis involves the diazotization of 2,5-dimethyl-4-chloroaniline with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures (0-5 °C) to form a diazonium salt intermediate. This intermediate is then treated with copper(I) bromide (CuBr) to replace the diazonium group with a bromine atom, yielding the desired product.[8][9]

Safety and Handling

While a specific safety data sheet (SDS) for 1-Bromo-4-chloro-2,5-dimethylbenzene is not widely available, information from related halogenated aromatic compounds suggests that it should be handled with care.

-

General Precautions: Use in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards: Likely to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

1-Bromo-4-chloro-2,5-dimethylbenzene is a compound with well-defined physical properties that can be reliably determined using standard laboratory techniques. This guide provides a foundational understanding of its characteristics, from its molecular structure to its spectroscopic signature and synthetic pathway. The provided protocols and predicted data serve as a valuable resource for researchers in their synthetic and analytical endeavors.

References

-

MOLBASE. (n.d.). 1-bromo-4-chloro-2,5-dimethylbenzene. Retrieved from [Link][2][10]

-

PubChem. (n.d.). 1-Bromo-4-chloro-2,5-dimethylbenzene. Retrieved from [Link][1][11]

-

Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Lobo, R. F. M., et al. (2002). Mono-halobenzenes anion fragmentation induced by atom–molecule electron-transfer collisions. The Journal of Chemical Physics, 116(22), 9787-9793.[6]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link][8]

- He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6, 43605-43609.

-

PubChem. (n.d.). 1-Bromo-4-chloro-2,3-dimethylbenzene. Retrieved from [Link][12]

-

A Novel Synthesis of Bromobenzenes Using Molecular Bromine. (2007). Molecules, 12(5), 1074-1080.[13]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18, 2765–2795.[9]

- Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur.

-

Scribd. (n.d.). Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5. Retrieved from [Link][14]

-

Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern. Retrieved from [Link][7]

-

PubChemLite. (n.d.). 1-bromo-2-chloro-4,5-dimethylbenzene. Retrieved from [Link][15]

-

NIST. (n.d.). Benzene, 1-bromo-4-chloro-. Retrieved from [Link][16][17]

-

Matrix Fine Chemicals. (n.d.). 1-BROMO-4-CHLORO-2-METHYLBENZENE. Retrieved from [Link][18][19]

- Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. (2009). Journal of Chemical Industry and Engineering (China).

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link][20]

-

SpectraBase. (n.d.). 1-Bromo-4-chloro-benzene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link][21]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link][22]

-

Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link][4][23]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link][24]

-

YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link][25]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link][4]

-

StudySmarter. (n.d.). Predict the H'NMR spectrum for 1,4-dimethylbenzene and label the peaks. Retrieved from [Link][26]

-

ResearchGate. (n.d.). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Retrieved from [Link][27]

-

ACS Publications. (n.d.). Multiphoton ionization and fragmentation pathways of benzene, fluorobenzene, iodobenzene, and tert-butylbenzene. Retrieved from [Link][28]

-

Crunch Chemistry. (2025, September 23). Explaining the reactivity of substituted benzenes. Retrieved from [Link][30]

-

Reddit. (2021, November 8). How do you know if substituted benzene is soluble in organic or aqueous solvent. Retrieved from [Link][31]

-

Scribd. (n.d.). Organic Chemistry Short Notes. Retrieved from [Link]

-

SpringerLink. (2024, April 10). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Retrieved from [Link][34]

-

PubChem. (n.d.). Benzene, 2-bromo-1,4-dimethyl-. Retrieved from [Link][35]

Sources

- 1. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Page loading... [guidechem.com]

- 3. scribd.com [scribd.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. chembk.com [chembk.com]

- 10. 1-bromo-4-chloro-2,5-dimethylbenzene|85072-44-2 - MOLBASE Encyclopedia [m.molbase.com]

- 11. 1-Bromo-4-chloro-2,5-dimethylbenzene | C8H8BrCl | CID 18004187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. CAS 1585-13-3: 2-Chloro-4,5-dimethylaniline | CymitQuimica [cymitquimica.com]

- 15. PubChemLite - 1-bromo-2-chloro-4,5-dimethylbenzene (C8H8BrCl) [pubchemlite.lcsb.uni.lu]

- 16. Benzene, 1-bromo-4-chloro- [webbook.nist.gov]

- 17. spectrabase.com [spectrabase.com]

- 18. scbt.com [scbt.com]

- 19. 1-BROMO-4-CHLORO-2-METHYLBENZENE | CAS 14495-51-3 [matrix-fine-chemicals.com]

- 20. spectrabase.com [spectrabase.com]

- 21. benchchem.com [benchchem.com]

- 22. Visualizer loader [nmrdb.org]

- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 24. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 25. m.youtube.com [m.youtube.com]

- 26. homework.study.com [homework.study.com]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Solvent - Wikipedia [en.wikipedia.org]

- 30. Explaining the reactivity of substituted benzenes - Crunch Chemistry [crunchchemistry.co.uk]

- 31. reddit.com [reddit.com]

- 32. P-Xylene | C6H4(CH3)2 | CID 7809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 33. Chloro-p-xylene | C8H9Cl | CID 32883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Benzene, 2-bromo-1,4-dimethyl- | C8H9Br | CID 11121 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 1-Bromo-4-chloro-2,5-dimethylbenzene

Introduction

1-Bromo-4-chloro-2,5-dimethylbenzene (CAS No. 85072-44-2) is a substituted aromatic hydrocarbon, often utilized as a building block or intermediate in the synthesis of more complex organic molecules in fields such as pharmaceuticals and materials science.[1][2] Accurate structural elucidation and purity assessment are paramount for its effective application. This technical guide provides an in-depth analysis of the core spectroscopic data—Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS)—used to characterize this compound. The narrative is designed to not only present the data but to explain the causal relationships between the molecular structure and the resulting spectral features, offering a self-validating framework for its identification.

Compound Profile & Molecular Structure

A foundational step in any spectroscopic analysis is understanding the molecule's basic properties and atom arrangement.

Chemical Properties

| Property | Value | Source |

| CAS Number | 85072-44-2 | [1][2][3] |

| Molecular Formula | C₈H₈BrCl | [1][3] |

| Molecular Weight | 219.51 g/mol | [1][3] |

| Synonyms | 2-Bromo-5-chloro-p-xylene, 2-Chloro-5-bromo-p-xylene | [2][3] |

Molecular Structure and Atom Numbering

The substitution pattern (1,2,4,5) imparts a key element of symmetry to the molecule, which is critical for interpreting its NMR spectra. The structure and atom numbering scheme for discussion are presented below.

Caption: Molecular structure of 1-Bromo-4-chloro-2,5-dimethylbenzene.

Infrared (IR) Spectroscopy Analysis

Principle of Analysis: IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the types of bonds present. For this molecule, we expect to see absorptions corresponding to the aromatic ring and the alkyl (methyl) groups.[4][5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The anvil is lowered to ensure firm contact between the sample and the crystal. The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 32 scans) over a range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

Data Interpretation and Key Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Rationale for Assignment |

| ~3100-3000 | Aromatic C-H Stretch | This absorption occurs at a slightly higher frequency than the C-H stretch in alkanes and is a hallmark of C-H bonds on an sp² hybridized carbon of an aromatic ring.[4][7] |

| ~2975-2845 | Alkyl C-H Stretch | These bands correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds within the two methyl (-CH₃) groups.[8] |

| ~1600 & ~1500 | Aromatic C=C Ring Stretch | The conjugated π-system of the benzene ring gives rise to characteristic carbon-carbon stretching vibrations in this region.[4][7][9] |

| ~900-675 | C-H Out-of-Plane (oop) Bending | The position of this strong absorption is highly diagnostic of the ring's substitution pattern. For a 1,2,4,5-tetrasubstituted benzene with two adjacent hydrogens, a strong band is expected in the 870-800 cm⁻¹ range.[7] |

| Below 800 | C-Cl and C-Br Stretch | Carbon-halogen bonds absorb in the fingerprint region. C-Cl stretching typically appears around 800-600 cm⁻¹, while the C-Br stretch is found at lower frequencies, often between 600-500 cm⁻¹. |

The presence of multiple distinct peaks confirms the aromatic nature and the presence of alkyl substituents, consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

¹H NMR Analysis

Principle of Analysis: ¹H NMR provides information on the number of chemically distinct protons, their electronic environment (chemical shift), the number of neighboring protons (splitting pattern), and their relative numbers (integration). The substituents on the benzene ring—two electron-donating methyl groups and two electron-withdrawing halogens—modulate the chemical shifts of the aromatic protons.[10]

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: The sample is placed in the NMR spectrometer. The instrument is tuned, and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: A standard ¹H pulse sequence is executed. Key parameters include the spectral width, acquisition time, and number of scans.

Data Interpretation and Assignments:

The key to the ¹H NMR spectrum of this compound is its symmetry. The plane of symmetry running between C1-C4 and C2-C5 renders the two aromatic protons (H3 and H6) chemically equivalent. Likewise, the two methyl groups (C7 and C8) are also equivalent to each other. However, the different substituents at positions 1, 2, 4, and 5 make the two aromatic protons and the two methyl groups distinct from each other. Therefore, we expect four singlet signals in total.

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale for Assignment |

| ~7.4 | 1H | Singlet (s) | H6 | This proton is flanked by a bromine atom and a methyl group. The strong deshielding effect of the adjacent electronegative bromine atom shifts this proton's signal significantly downfield. It appears as a singlet because it has no adjacent protons to couple with. |

| ~7.1 | 1H | Singlet (s) | H3 | This proton is situated between a chlorine atom and a methyl group. While still deshielded by the halogen, chlorine is less electronegative than bromine, resulting in a slightly more upfield chemical shift compared to H6. It is also a singlet due to the absence of vicinal protons. |

| ~2.4 | 3H | Singlet (s) | C7-H₃ | This methyl group is adjacent to the bromine atom. Its protons are benzylic, which typically appear in the 2-3 ppm range.[11] The deshielding influence of the nearby bromine may cause a slight downfield shift compared to the other methyl group. |

| ~2.3 | 3H | Singlet (s) | C8-H₃ | This methyl group is adjacent to the chlorine atom. Its benzylic protons also appear as a singlet. The subtle difference in the electronic environment compared to the other methyl group results in a distinct chemical shift. |

¹³C NMR Analysis

Principle of Analysis: ¹³C NMR spectroscopy maps the carbon framework of a molecule. In a standard broadband-decoupled spectrum, each unique carbon atom produces a single peak, allowing for a direct count of non-equivalent carbons.[12]

Experimental Protocol:

-

Sample and Solvent: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: A ¹³C pulse program with proton decoupling (e.g., zgpg30) is used to ensure each carbon signal appears as a singlet. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Data Interpretation and Assignments:

Due to the molecule's asymmetry with respect to its four different substituents, all eight carbon atoms are chemically unique and should produce eight distinct signals. Aromatic carbons typically resonate between 110-150 ppm, while alkyl carbons appear further upfield.[10][11]

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~135-140 | C2 / C5 | Quaternary carbons attached to the electron-donating methyl groups. These are shifted downfield. |

| ~130-135 | C1 / C4 | Quaternary carbons directly bonded to the electronegative halogens (C-Br and C-Cl). These are significantly deshielded. |

| ~130-135 | C3 / C6 | Aromatic CH carbons. Their chemical shifts are influenced by the adjacent substituents. |

| ~20-25 | C7 / C8 | The two methyl carbons, appearing in the typical upfield alkyl region. |

Mass Spectrometry (MS) Analysis

Principle of Analysis: Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment. The resulting charged particles are separated by their mass-to-charge ratio (m/z). MS provides the molecular weight and crucial structural information from the fragmentation pattern. For halogenated compounds, the isotopic distribution is a key diagnostic feature.[13]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Introduction: A dilute solution of the sample is injected into the GC, where it is vaporized.

-

Separation: The vaporized sample travels through a capillary column, separating it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is ionized by electron impact.

-

Detection: The resulting ions are accelerated, separated by the mass analyzer (e.g., a quadrupole), and detected.

Data Interpretation:

Molecular Ion (M⁺) and Isotopic Cluster: The most critical feature in the mass spectrum of a halogenated compound is the pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[14][15] A molecule containing one bromine and one chlorine atom will exhibit a characteristic isotopic cluster for its molecular ion:

-

M⁺ Peak: Contains ⁷⁹Br and ³⁵Cl. This is the peak corresponding to the molecular weight calculated with the most abundant isotopes. (m/z ≈ 218)

-

M+2 Peak: Contains either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. This peak will be very intense, nearly as high as the M⁺ peak, due to the high abundance of both ⁸¹Br and ³⁷Cl.

-

M+4 Peak: Contains ⁸¹Br and ³⁷Cl. This peak will be smaller, reflecting the combined probability of having both heavier isotopes.

The expected intensity ratio for the M⁺ : M+2 : M+4 cluster is approximately 3:4:1 . This unique pattern is definitive proof of the presence of one chlorine and one bromine atom in the molecule.

Key Fragmentation Pathways: The molecular ion (C₈H₈BrCl⁺) is unstable and will break apart in predictable ways. A primary fragmentation mechanism for alkylbenzenes is benzylic cleavage.

Caption: Major fragmentation pathways for 1-Bromo-4-chloro-2,5-dimethylbenzene in EI-MS.

-

Loss of a Methyl Radical (•CH₃): The most favorable fragmentation is the loss of a methyl group to form a stable benzylic-type cation. This will result in a prominent fragment ion cluster around m/z 203, 205, and 207, which will also display the characteristic 3:4:1 isotopic pattern.

-

Loss of Halogen Radicals: Loss of a bromine radical (•Br) or a chlorine radical (•Cl) can also occur, leading to fragment ions at m/z 139/141 (showing a 3:1 chlorine pattern) and m/z 183/185 (showing a 1:1 bromine pattern), respectively.

Integrated Spectroscopic Workflow and Structural Confirmation

Caption: Integrated workflow for the structural elucidation of the target compound.

Conclusion: The combined spectroscopic data provides unequivocal proof for the structure of 1-Bromo-4-chloro-2,5-dimethylbenzene.

-

IR spectroscopy confirms the presence of an aromatic ring and alkyl functional groups.[4][7][8]

-

¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, revealing the 1,2,4,5-substitution pattern through the presence of two unique aromatic proton singlets, two unique methyl singlets, and eight distinct carbon signals.

-

Mass spectrometry establishes the correct molecular weight and confirms the elemental composition (C₈H₈BrCl) through the highly characteristic M⁺:M+2:M+4 isotopic cluster, with fragmentation patterns further supporting the assigned structure.

This multi-technique approach ensures the highest degree of confidence in the compound's identity and purity, a critical requirement for its use in research and development.

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. [Link]

-

MOLBASE. 1-bromo-4-chloro-2,5-dimethylbenzene Encyclopedia. [Link]

-

Chemistry LibreTexts. 5.2 Mass Spectrometry. [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

-

National Center for Biotechnology Information. Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. [Link]

-

University of Colorado Boulder. Organic Chemistry: Aromatics Spectroscopy. [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

OpenStax adaptation. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

-

University of Wisconsin-Madison. Short Summary of 1H-NMR Interpretation. [Link]

-

Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

ProQuest. The separation and identification of some brominated and chlorinated compounds by GC/MS: An advanced undergraduate laboratory. [Link]

-

ACS Publications. The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

YouTube. Lec15 - IR Spectra of Aromatic Compounds. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

National Center for Biotechnology Information. 1-Bromo-4-chloro-2,5-dimethylbenzene - PubChem. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 1,4-dimethylbenzene. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. m.molbase.com [m.molbase.com]

- 3. 1-Bromo-4-chloro-2,5-dimethylbenzene | C8H8BrCl | CID 18004187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. C8H10 infrared spectrum of 1,4-dimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of para-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. m.youtube.com [m.youtube.com]

- 10. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. The separation and identification of some brominated and chlorinated compounds by GC/MS: An advanced undergraduate laboratory - ProQuest [proquest.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the NMR Analysis of 1-Bromo-4-chloro-2,5-dimethylbenzene: A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) analysis of 1-bromo-4-chloro-2,5-dimethylbenzene, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. As a key analytical technique, NMR spectroscopy offers unparalleled insight into molecular structure, making it an indispensable tool for researchers, scientists, and drug development professionals.[1][2][3][4] This document will delve into the theoretical prediction of its ¹H and ¹³C NMR spectra, outline a robust experimental protocol for data acquisition, and discuss advanced analytical techniques for complete structural elucidation.

The Structural Landscape of 1-Bromo-4-chloro-2,5-dimethylbenzene

Understanding the substitution pattern of the benzene ring is paramount to interpreting its NMR spectra. In 1-bromo-4-chloro-2,5-dimethylbenzene, the aromatic ring is substituted with two halogen atoms (bromine and chlorine) and two methyl groups. This polysubstituted nature removes the high symmetry of a simple benzene ring, leading to a more complex and informative NMR spectrum.[5]

Part 1: Predicting the ¹H and ¹³C NMR Spectra

In the absence of a readily available experimental spectrum from public databases, a reliable prediction of the ¹H and ¹³C NMR spectra can be formulated based on established principles of substituent chemical shift (SCS) effects.[6][7] The electronic properties of the bromine, chlorine, and methyl substituents will influence the shielding and deshielding of the aromatic protons and carbons.

¹H NMR Spectrum: A Detailed Prediction

The ¹H NMR spectrum of 1-bromo-4-chloro-2,5-dimethylbenzene is expected to exhibit distinct signals for the aromatic protons and the methyl protons.

Aromatic Region: Due to the substitution pattern, there are two chemically non-equivalent aromatic protons.

-

H-3 and H-6: These protons are chemically equivalent due to the molecule's symmetry. Their chemical shift will be influenced by the adjacent substituents. The bromine at C-1 and the methyl group at C-2 will have a combined electronic effect on H-3. Similarly, the chlorine at C-4 and the methyl group at C-5 will influence H-6. Halogens are electron-withdrawing through induction but can be weakly electron-donating through resonance. Methyl groups are weakly electron-donating.[6] Consequently, these protons are expected to appear as singlets in the aromatic region, likely between δ 7.0 and 7.5 ppm.

Aliphatic Region: The two methyl groups will also give rise to distinct signals.

-

2-CH₃ and 5-CH₃: These two methyl groups are in different chemical environments. The 2-methyl group is flanked by a bromine and a chlorine atom in a 1,4-relationship, while the 5-methyl group is adjacent to a chlorine atom and a bromine atom in a 1,4-relationship. Despite the similar overall substitution, the subtle electronic differences are expected to result in two separate singlets in the aliphatic region, typically between δ 2.2 and 2.5 ppm.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3, H-6 | ~ 7.2 - 7.4 | Singlet | 2H |

| 2-CH₃, 5-CH₃ | ~ 2.3 - 2.5 | Two Singlets | 6H (3H each) |

¹³C NMR Spectrum: A Detailed Prediction

The ¹³C NMR spectrum will provide a carbon "fingerprint" of the molecule, with each unique carbon atom producing a distinct signal. For 1-bromo-4-chloro-2,5-dimethylbenzene, we expect to see eight distinct signals.

-

Aromatic Carbons: The six carbons of the benzene ring are all chemically non-equivalent.

-

C-1 (C-Br) and C-4 (C-Cl): The carbons directly attached to the halogens will be significantly influenced by their electronegativity and heavy atom effects. The C-Br bond will likely result in a chemical shift around δ 115-125 ppm, while the more electronegative chlorine will shift the attached carbon (C-4) further downfield, likely in the range of δ 130-140 ppm.

-

C-2 and C-5 (C-CH₃): The carbons bearing the methyl groups will also be downfield, influenced by the substitution, likely appearing in the δ 135-145 ppm region.

-

C-3 and C-6 (C-H): These carbons, bonded to protons, will have chemical shifts influenced by the neighboring substituents and are expected in the δ 130-135 ppm range.

-

-

Aliphatic Carbons:

-

2-CH₃ and 5-CH₃: The two methyl carbons will have distinct chemical shifts in the aliphatic region, typically between δ 15 and 25 ppm.

-

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-Br) | ~ 120 |

| C-4 (C-Cl) | ~ 135 |

| C-2 (C-CH₃) | ~ 138 |

| C-5 (C-CH₃) | ~ 140 |

| C-3 (C-H) | ~ 132 |

| C-6 (C-H) | ~ 134 |

| 2-CH₃ | ~ 20 |

| 5-CH₃ | ~ 22 |

Part 2: Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for structural elucidation, a meticulous and standardized experimental protocol is essential.

Step 1: Sample Preparation

A well-prepared sample is the cornerstone of a successful NMR experiment.

-

Analyte Purity: Ensure the 1-bromo-4-chloro-2,5-dimethylbenzene sample is of high purity to avoid interfering signals.

-

Solvent Selection: A deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for non-polar organic compounds.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

-

Dissolution and Transfer: Dissolve the sample completely in the deuterated solvent in a small vial before transferring it to a clean, dry 5 mm NMR tube. Ensure there are no solid particles, as they can degrade the spectral quality.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

Caption: Workflow for preparing a high-quality NMR sample.

Step 2: NMR Instrument Setup and Data Acquisition

Standard one-dimensional (1D) ¹H and ¹³C NMR experiments are the starting point for structural analysis.

Typical Acquisition Parameters:

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher |

| Pulse Sequence | Standard 1-pulse | Proton-decoupled 1-pulse |

| Spectral Width | ~16 ppm | ~250 ppm |

| Acquisition Time | 2-4 seconds | 1-2 seconds |

| Relaxation Delay | 1-5 seconds | 2-5 seconds |

| Number of Scans | 8-16 | 128-1024 (or more) |

Part 3: Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all proton and carbon signals in polysubstituted aromatic compounds, two-dimensional (2D) NMR experiments are invaluable.

¹H-¹H COSY (Correlation Spectroscopy)

A COSY experiment reveals proton-proton coupling interactions. While no direct coupling is expected between the two aromatic protons in 1-bromo-4-chloro-2,5-dimethylbenzene due to their separation, long-range couplings to the methyl protons might be observable, which can aid in confirming assignments.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded proton and carbon atoms. This is a powerful tool for definitively assigning the protonated carbons (C-3 and C-6) and the methyl carbons to their attached protons.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning the quaternary (non-protonated) carbons (C-1, C-2, C-4, and C-5) by observing their correlations with the aromatic and methyl protons.

Sources

- 1. rsc.org [rsc.org]

- 2. 1-Bromo-4-chloro-2,5-dimethylbenzene | C8H8BrCl | CID 18004187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 1H NMR [m.chemicalbook.com]

- 5. scilit.com [scilit.com]

- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-4-chloro-2,5-dimethylbenzene

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 1-bromo-4-chloro-2,5-dimethylbenzene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation mechanisms, offering predictive insights into the mass spectrum of this halogenated aromatic compound.

Introduction: The Significance of Mass Spectrometry in Structural Elucidation

Mass spectrometry is a cornerstone analytical technique, indispensable for determining the molecular weight and elucidating the structure of organic compounds.[1][2] In the context of pharmaceutical research and development, confident structural confirmation is paramount. Electron ionization (EI) mass spectrometry, a hard ionization technique, subjects molecules to a high-energy electron beam, inducing reproducible fragmentation patterns that serve as a molecular fingerprint.[2] This guide will dissect the expected EI-MS fragmentation of 1-bromo-4-chloro-2,5-dimethylbenzene, a substituted aromatic compound with multiple functionalities that influence its fragmentation behavior.

The Molecular Ion of 1-Bromo-4-chloro-2,5-dimethylbenzene

The molecular formula for 1-bromo-4-chloro-2,5-dimethylbenzene is C₈H₈BrCl.[3] The initial ionization event in the mass spectrometer will generate a molecular ion (M⁺˙). A key feature of the mass spectrum of halogenated compounds is the isotopic distribution of the halogens.

-

Chlorine Isotopes : Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[4]

-

Bromine Isotopes : Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with a nearly 1:1 natural abundance ratio.[5][6]

Consequently, the molecular ion peak of 1-bromo-4-chloro-2,5-dimethylbenzene will not be a single peak but rather a cluster of peaks. The most abundant peaks in this cluster will be the M⁺˙, (M+2)⁺˙, and (M+4)⁺˙ ions, reflecting the combined isotopic contributions of both bromine and chlorine. The relative intensities of these peaks provide a characteristic signature for the presence of one bromine and one chlorine atom in the molecule.

Primary Fragmentation Pathways

Upon ionization, the molecular ion of 1-bromo-4-chloro-2,5-dimethylbenzene will undergo a series of fragmentation reactions, driven by the stability of the resulting fragment ions and neutral losses. The principal fragmentation modes are detailed below.

Benzylic Cleavage and Tropylium Ion Formation

Alkyl-substituted benzenes are known to undergo facile cleavage at the benzylic position.[7][8] For 1-bromo-4-chloro-2,5-dimethylbenzene, this can occur in two primary ways:

-

Loss of a Hydrogen Radical (H•) : Cleavage of a C-H bond from one of the methyl groups leads to the formation of a substituted benzyl cation. This cation can then rearrange to a more stable substituted tropylium ion.

-

Loss of a Methyl Radical (•CH₃) : Cleavage of a C-C bond between the aromatic ring and a methyl group results in the loss of a methyl radical and the formation of a bromochlorotoluene ion. This is often a very favorable pathway for alkylbenzenes, leading to a prominent peak in the mass spectrum.[9] The resulting cation can also rearrange to a tropylium-like structure.

Halogen Loss

The carbon-halogen bond is another reactive site for fragmentation.[5]

-

Loss of a Bromine Radical (•Br) : The C-Br bond is weaker than the C-Cl bond and is therefore more likely to cleave. This fragmentation pathway leads to the formation of a 4-chloro-2,5-dimethylphenyl cation.

-

Loss of a Chlorine Radical (•Cl) : While less favorable than bromine loss, the cleavage of the C-Cl bond can also occur, resulting in a 1-bromo-2,5-dimethylphenyl cation.[4]

Subsequent Fragmentations

The primary fragment ions can undergo further fragmentation, leading to a complex pattern of lower mass-to-charge ratio (m/z) ions. These can include the loss of the remaining halogen, the other methyl group, or small neutral molecules like acetylene (C₂H₂).

The following diagram illustrates the predicted primary fragmentation pathways of 1-bromo-4-chloro-2,5-dimethylbenzene.

Caption: Predicted primary fragmentation pathways of 1-bromo-4-chloro-2,5-dimethylbenzene.

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions, their integer mass-to-charge ratios (m/z), and their proposed structures. Note that for fragments containing bromine or chlorine, the listed m/z corresponds to the ion with the most abundant isotopes (⁷⁹Br and ³⁵Cl).

| m/z (for ⁷⁹Br, ³⁵Cl) | Proposed Fragment Ion | Neutral Loss | Proposed Structure |

| 218/220/222 | [C₈H₈BrCl]⁺˙ | - | Molecular Ion |

| 217/219/221 | [C₈H₇BrCl]⁺ | H• | Substituted Benzyl/Tropylium Ion |

| 203/205/207 | [C₇H₅BrCl]⁺ | •CH₃ | Bromochlorotoluene/Tropylium Ion |

| 139/141 | [C₈H₈Cl]⁺ | •Br | 4-chloro-2,5-dimethylphenyl Cation |

| 183/185 | [C₈H₈Br]⁺ | •Cl | 1-bromo-2,5-dimethylphenyl Cation |

| 104 | [C₇H₅Cl]⁺ | •Br, •CH₃ | Chlorotolyl Cation |

| 168 | [C₇H₅Br]⁺ | •Cl, •CH₃ | Bromotolyl Cation |

| 91 | [C₇H₇]⁺ | •Br, •Cl, CH₂ | Tropylium Ion |

Experimental Protocol: Acquiring the Mass Spectrum

The following is a generalized protocol for the analysis of 1-bromo-4-chloro-2,5-dimethylbenzene using gas chromatography-mass spectrometry (GC-MS) with electron ionization.

Sample Preparation

-

Standard Solution Preparation : Prepare a stock solution of 1-bromo-4-chloro-2,5-dimethylbenzene at a concentration of 1 mg/mL in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

Working Solution : Dilute the stock solution to a final concentration of 1-10 µg/mL for injection into the GC-MS system.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph : A standard GC system equipped with a split/splitless injector.

-

Column : A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature : 250 °C.

-

Oven Temperature Program :

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer : A quadrupole or ion trap mass spectrometer.

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : m/z 40-400.

-

Scan Speed : 2 scans/second.

-

Ion Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

Data Acquisition and Analysis

-

Inject 1 µL of the working solution into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 1-bromo-4-chloro-2,5-dimethylbenzene.

-

Analyze the mass spectrum, identifying the molecular ion cluster and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

The following workflow diagram outlines the experimental process.

Caption: Experimental workflow for GC-MS analysis of 1-bromo-4-chloro-2,5-dimethylbenzene.

Conclusion

The mass spectrometry fragmentation of 1-bromo-4-chloro-2,5-dimethylbenzene is governed by established principles of organic mass spectrometry, including the influence of halogen isotopes, benzylic cleavage, and halogen loss. By understanding these fundamental fragmentation pathways, researchers can confidently identify this compound and interpret its mass spectrum. The characteristic molecular ion cluster and the prominent fragment ions resulting from the loss of methyl and halogen radicals provide a robust analytical fingerprint for structural confirmation.

References

-

Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 9(2), 187-233. [Link]

-

JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Journal of Visualized Experiments. [Link]

-

Unknown. General Fragmentation Modes. [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-chloro-. In NIST Chemistry WebBook. [Link]

-

Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Mass Spectrometry Reviews, 9(5), 583-630. [Link]

-

Brooklyn College. (n.d.). Chapter 14: Mass Spectrometry.

-

Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of 1,4-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of p-xylene. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes. [Link]

-

PubChem. (n.d.). 1-Bromo-4-chloro-2,5-dimethylbenzene. [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. [Link]

-

Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]

Sources

- 1. userhome.brooklyn.cuny.edu [userhome.brooklyn.cuny.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-Bromo-4-chloro-2,5-dimethylbenzene | C8H8BrCl | CID 18004187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. C8H10 mass spectrum of 1,4-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of p-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Synthesis of 1-Bromo-4-chloro-2,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical examination of the synthesis of 1-bromo-4-chloro-2,5-dimethylbenzene, a halogenated aromatic compound with applications in organic synthesis and materials science. The core of this guide focuses on the mechanism of electrophilic aromatic substitution (EAS), a foundational reaction in organic chemistry. We will explore the directing effects of the substituents on the precursor molecule, 2,5-dimethylchlorobenzene (also known as 2-chloro-p-xylene), and the rationale behind the regioselective introduction of a bromine atom. This guide will also present a comprehensive, step-by-step experimental protocol, including reaction setup, workup, and purification, grounded in established laboratory practices.

Introduction: Strategic Importance of Polysubstituted Aromatics

Polysubstituted aromatic compounds are critical building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. The precise control over the substitution pattern on the benzene ring is paramount for tuning the molecule's biological activity and physical properties. The synthesis of 1-bromo-4-chloro-2,5-dimethylbenzene serves as an excellent case study in applied organic synthesis, requiring a thorough understanding of kinetic and thermodynamic factors that govern reaction outcomes. This guide will dissect the synthesis, providing both the theoretical framework and practical insights necessary for its successful execution.

Mechanistic Deep Dive: Electrophilic Aromatic Substitution

The synthesis of 1-bromo-4-chloro-2,5-dimethylbenzene is achieved through the electrophilic aromatic bromination of 2,5-dimethylchlorobenzene. This reaction is a classic example of electrophilic aromatic substitution (EAS).[1][2][3] The overall transformation involves the replacement of a hydrogen atom on the aromatic ring with a bromine atom.

Generation of the Electrophile

Molecular bromine (Br₂) itself is not a sufficiently strong electrophile to react with a moderately activated aromatic ring like 2,5-dimethylchlorobenzene.[4][5][6] To enhance its electrophilicity, a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃), is required.[4][5] The Lewis acid interacts with a bromine molecule, polarizing the Br-Br bond and generating a highly reactive bromonium ion (Br⁺) or a complex that behaves as a Br⁺ source.[5][7]

-

Step 1: Activation of Bromine. The Lewis acid catalyst reacts with molecular bromine to form a complex. This polarization makes one of the bromine atoms significantly more electrophilic.[5][6]

The Arenium Ion Intermediate: Regioselectivity

The regiochemical outcome of the bromination is dictated by the directing effects of the substituents already present on the benzene ring: a chloro group and two methyl groups.[1][2][8]

-

Methyl Groups (-CH₃): Methyl groups are electron-donating groups (EDGs) through an inductive effect and hyperconjugation.[1][8] They are considered activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene.[2][8] As activators, they direct incoming electrophiles to the ortho and para positions relative to themselves.[1][8]

-

Chloro Group (-Cl): The chloro group is a halogen, which presents a more complex scenario. It is an electron-withdrawing group (EWG) through its inductive effect due to its high electronegativity, which deactivates the ring towards EAS.[1][9] However, it is also capable of donating electron density through resonance via its lone pairs.[1][9] The resonance effect, although weaker than the inductive effect in this case, directs the incoming electrophile to the ortho and para positions.[1][9]

Predicting the Site of Bromination:

In 2,5-dimethylchlorobenzene, the positions available for substitution are C3, C4, and C6.

-

Position C4: This position is para to the methyl group at C1 and ortho to the methyl group at C2. This makes it a highly activated and sterically accessible position.

-

Position C6: This position is ortho to the methyl group at C1 and meta to the chloro group at C4.

-

Position C3: This position is ortho to the chloro group at C4 and meta to the methyl group at C1.

The cumulative effect of the two activating methyl groups strongly directs the incoming electrophile to the positions that are ortho or para to them. The chloro group, being a deactivator, will have a lesser influence on the overall rate but will still direct ortho and para. The most favorable position for electrophilic attack is the one that is most activated by the combined electronic effects and is sterically accessible. In the case of 2,5-dimethylchlorobenzene, the bromine atom will preferentially add to the position that is ortho to one methyl group and para to the other, which is the most activated position.

The attack of the electrophile on the aromatic ring leads to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex.[3][10][11] The stability of this intermediate determines the preferred position of substitution.

-

Step 2: Nucleophilic Attack and Formation of the Arenium Ion. The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic bromine. This step disrupts the aromaticity of the ring and forms the arenium ion.[3][6]

Re-aromatization

The final step of the mechanism involves the restoration of the stable aromatic system.

-

Step 3: Deprotonation. A weak base, typically the [FeBr₄]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new bromine substituent.[6] This restores the aromatic π-system and regenerates the Lewis acid catalyst.[5][6]

Experimental Protocol

The following protocol outlines a general procedure for the laboratory-scale synthesis of 1-bromo-4-chloro-2,5-dimethylbenzene.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,5-Dimethylchlorobenzene | 140.61 | (Specify) | (Calculate) |

| Bromine (Br₂) | 159.81 | (Specify) | (Calculate) |

| Ferric Bromide (FeBr₃) | 295.56 | Catalytic amount | (Specify) |

| Glacial Acetic Acid | 60.05 | Solvent | - |

| Sodium Bisulfite (NaHSO₃) | 104.06 | For quenching | - |

| Diethyl Ether | 74.12 | Extraction solvent | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | For washing | - |

| Brine (Saturated NaCl) | 58.44 | For washing | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Drying agent | - |

Step-by-Step Procedure

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Attach a gas trap (e.g., a drying tube filled with calcium chloride and a cotton plug moistened with sodium bisulfite solution) to the top of the condenser to neutralize any evolved hydrogen bromide (HBr) gas.[12]

-

Charging the Flask: To the flask, add 2,5-dimethylchlorobenzene and the solvent (e.g., glacial acetic acid or a non-polar solvent like dichloromethane).[12] Add a catalytic amount of anhydrous ferric bromide.

-

Addition of Bromine: Dissolve the required amount of bromine in a small amount of the reaction solvent and place it in the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture at room temperature. The addition should be controlled to maintain a gentle evolution of HBr gas.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture in an ice bath.[12] Slowly add a saturated solution of sodium bisulfite to quench any unreacted bromine (the red-brown color of bromine will disappear).[12][13]

-

Extraction: Transfer the mixture to a separatory funnel. If an organic solvent was used, add water. If acetic acid was the solvent, add water and a suitable extraction solvent like diethyl ether or dichloromethane. Extract the aqueous layer with the organic solvent.

-

Washing: Combine the organic extracts and wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by vacuum distillation.[12]

Visualization of the Mechanism and Workflow

Reaction Mechanism

Caption: A flowchart of the experimental procedure for the synthesis.

Conclusion